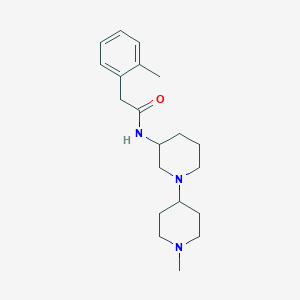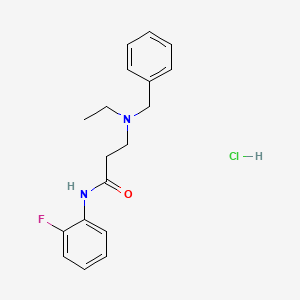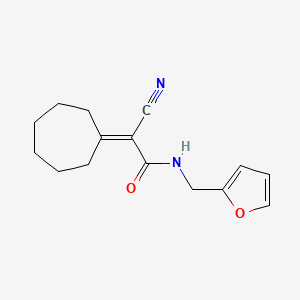![molecular formula C20H24ClNO3S B6023768 {3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)
{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.
Mecanismo De Acción
{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol inhibits BTK, a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (programmed cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of cytokines (proteins that regulate immune responses) and reduce the activation of immune cells known as T cells and natural killer cells. These effects may have implications for the treatment of autoimmune diseases and other immune-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of {3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, like many small-molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism. These limitations can affect the efficacy and safety of this compound in clinical settings.
Direcciones Futuras
There are several potential future directions for research on {3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol and other BTK inhibitors. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection for therapy. Additionally, ongoing clinical trials will provide important information on the safety and efficacy of this compound and other BTK inhibitors in various types of B-cell malignancies.
Métodos De Síntesis
The synthesis of {3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol involves several steps, starting with the reaction of 3-chlorobenzylamine with 3-methylbenzenesulfonyl chloride to form 3-(3-chlorobenzyl)-3-methylbenzenesulfonamide. This intermediate is then reacted with piperidine and formaldehyde to form this compound.
Aplicaciones Científicas De Investigación
{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propiedades
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-(3-methylphenyl)sulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3S/c1-16-5-2-8-19(11-16)26(24,25)22-10-4-9-20(14-22,15-23)13-17-6-3-7-18(21)12-17/h2-3,5-8,11-12,23H,4,9-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGLXKFXVZWPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6023689.png)



![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B6023702.png)
![methyl 4-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6023706.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6023712.png)
![N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6023721.png)
![4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6023741.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6023748.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B6023779.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)

![5-(4-ethoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6023784.png)